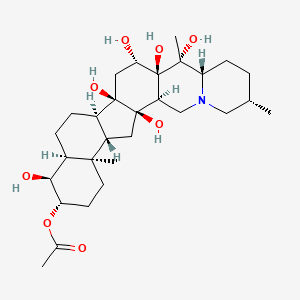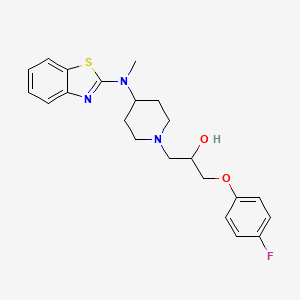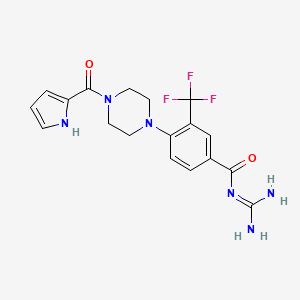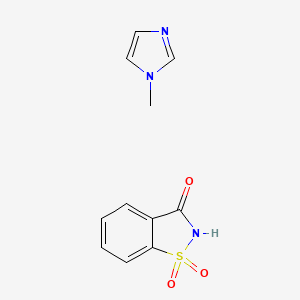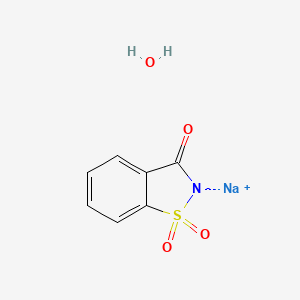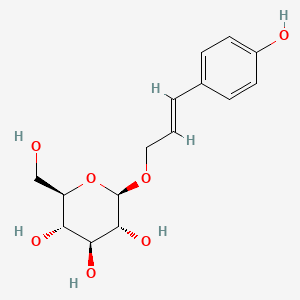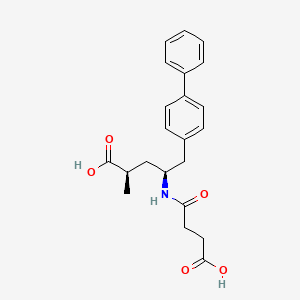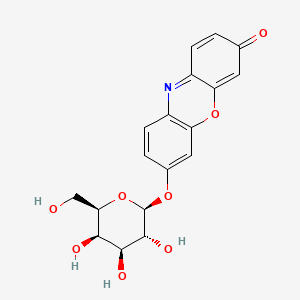
Resorufin galactopyranoside
描述
Resorufin β-D-galactopyranoside is a non-fluorescent compound that is orange-yellow in color . It is a fluorogenic galactosidase substrate that generates a red fluorescent product upon interaction with the enzyme . This compound has been widely utilized in the design of responsive probes specific for various bioactive species .
Molecular Structure Analysis
The molecular formula of Resorufin β-D-galactopyranoside is C18H17NO8 . It has a molecular weight of 375.33 . The structure of this compound includes a resorufin moiety and a galactopyranoside moiety .
Chemical Reactions Analysis
Resorufin β-D-galactopyranoside is hydrolyzed by the enzyme β-galactosidase (β-Gal) to yield fluorescent resorufin . This reaction is used in fluorescence imaging techniques due to its high selectivity and sensitivity .
Physical And Chemical Properties Analysis
Resorufin β-D-galactopyranoside is a powder form compound . It is soluble in DMSO up to 20 mg/mL, forming a clear, orange to red solution . The compound should be stored at a temperature of -20°C .
科学研究应用
Fluorescence and Colorimetric Analysis
Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it an excellent choice for the design of responsive probes specific for various bioactive species .
Detection of Various Analytes
Advances have been made in the development of resorufin-based fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
Fluorescence Imaging Technique
The fluorescence imaging technique has attracted increasing attention in the detection of various biological molecules in situ and in real-time . Resorufin’s inherent advantages, including high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback, make it a preferred choice for this application .
Enzyme Activity Measurement
Resorufin beta-D-galactopyranoside is especially useful for sensitive enzyme measurements in applications such as ELISAs or high-content screening systems . It requires only a single-step hydrolysis reaction to attain full fluorescence .
Intracellular Applications
Resorufin beta-D-galactopyranoside can be used intracellularly as a red fluorogenic substrate for lacZ ß-galactosidase activity .
In Vitro Applications
In addition to intracellular applications, Resorufin beta-D-galactopyranoside can also be used in vitro for measuring lacZ ß-galactosidase activity .
作用机制
Target of Action
Resorufin galactopyranoside, also known as Resorufin beta-D-galactopyranoside, primarily targets the enzyme β-galactosidase (β-Gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.
Mode of Action
Resorufin galactopyranoside acts as a fluorogenic substrate for β-galactosidase . When subjected to enzymatic cleavage mediated by β-galactosidase, the non-fluorescent compound is hydrolyzed to yield a fluorescent component known as resorufin . This transformation allows for the quantification of β-galactosidase activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of Resorufin galactopyranoside is the hydrolysis of β-galactosides . This process is facilitated by β-galactosidase, which cleaves the β-galactosidic linkages in galactosides, glycoproteins, and glycolipids. The hydrolysis of Resorufin galactopyranoside by β-galactosidase yields resorufin, a fluorescent product .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The hydrolysis of Resorufin galactopyranoside by β-galactosidase results in the liberation of resorufin . Resorufin is a fluorescent compound, and its fluorescence can be measured to quantify β-galactosidase activity . This makes Resorufin galactopyranoside particularly useful in various applications such as enzyme assays and high-content screening systems .
Action Environment
The action of Resorufin galactopyranoside is influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a freezer and protect it from light . Additionally, the pH and temperature of the reaction environment can affect the activity of β-galactosidase and, consequently, the hydrolysis of Resorufin galactopyranoside .
未来方向
The use of Resorufin β-D-galactopyranoside in the development of responsive probes for fluorescence and colorimetric analysis is a promising area of research . Future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .
属性
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-DISONHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241747 | |
| Record name | Resorufin galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufin galactopyranoside | |
CAS RN |
95079-19-9 | |
| Record name | Resorufin galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RBG interact with β-galactosidase and what are the downstream effects?
A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.
Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?
A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:
- High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []
- Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]
- Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []
Q3: What are some specific applications of RBG in research?
A3: RBG's unique properties make it a valuable tool in various research areas:
- Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]
- Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.
- Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.
Q4: Are there limitations associated with using RBG in experimental settings?
A4: While RBG is a valuable tool, certain limitations need consideration:
- Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []
- Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



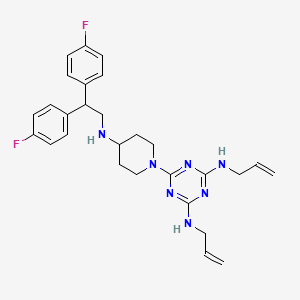
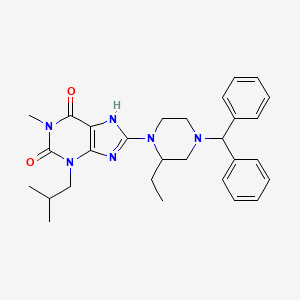

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)

